Cas no 1203071-65-1 (3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea)

3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea structure
1203071-65-1 structure
Product name:3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
CAS No:1203071-65-1
MF:C20H25N3O4S
Molecular Weight:403.495203733444
CID:5887883
PubChem ID:30374993

3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea 化学的及び物理的性質

名前と識別子

    • 1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-[2-(4-methoxyphenyl)ethyl]urea
    • 3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
    • 1203071-65-1
    • AKOS024513050
    • VU0646833-1
    • F5537-0046
    • 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenethyl)urea
    • インチ: 1S/C20H25N3O4S/c1-15-4-7-17(23-12-3-13-28(23,25)26)14-19(15)22-20(24)21-11-10-16-5-8-18(27-2)9-6-16/h4-9,14H,3,10-13H2,1-2H3,(H2,21,22,24)
    • InChIKey: XTKBBIXUYZHQHZ-UHFFFAOYSA-N
    • SMILES: N(C1=CC(N2CCCS2(=O)=O)=CC=C1C)C(NCCC1=CC=C(OC)C=C1)=O

計算された属性

  • 精确分子量: 403.15657746g/mol
  • 同位素质量: 403.15657746g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 613
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 96.1Ų

3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5537-0046-20mg
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
1203071-65-1
20mg
$99.0 2023-09-09
Life Chemicals
F5537-0046-1mg
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
1203071-65-1
1mg
$54.0 2023-09-09
Life Chemicals
F5537-0046-3mg
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
1203071-65-1
3mg
$63.0 2023-09-09
Life Chemicals
F5537-0046-2μmol
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
1203071-65-1
2μmol
$57.0 2023-09-09
Life Chemicals
F5537-0046-15mg
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
1203071-65-1
15mg
$89.0 2023-09-09
Life Chemicals
F5537-0046-2mg
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
1203071-65-1
2mg
$59.0 2023-09-09
Life Chemicals
F5537-0046-5μmol
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
1203071-65-1
5μmol
$63.0 2023-09-09
Life Chemicals
F5537-0046-20μmol
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
1203071-65-1
20μmol
$79.0 2023-09-09
Life Chemicals
F5537-0046-4mg
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
1203071-65-1
4mg
$66.0 2023-09-09
Life Chemicals
F5537-0046-50mg
3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea
1203071-65-1
50mg
$160.0 2023-09-09

3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea 関連文献

3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]ureaに関する追加情報

Recent Advances in the Study of 3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea (CAS: 1203071-65-1)

The compound 3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea (CAS: 1203071-65-1) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This urea derivative, characterized by its unique thiazolidine and methoxyphenyl moieties, has demonstrated significant pharmacological potential in recent studies.

Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have revealed that this compound exhibits potent inhibitory effects against several kinase targets, particularly those involved in inflammatory pathways. The 1,1-dioxo-1lambda6,2-thiazolidin-2-yl group appears to be crucial for target binding, while the methoxyphenyl ethyl moiety contributes to improved pharmacokinetic properties.

A 2024 study in Bioorganic & Medicinal Chemistry Letters investigated the compound's potential as a dual inhibitor of p38 MAPK and JNK kinases, showing IC50 values in the low nanomolar range. Molecular docking simulations suggest that the urea linker forms critical hydrogen bonds with the kinase hinge region, while the thiazolidine dioxide group interacts with a hydrophobic pocket in the ATP-binding site.

Pharmacokinetic evaluations published in Xenobiotica (2023) indicate that 1203071-65-1 demonstrates favorable absorption characteristics with an oral bioavailability of 58% in rodent models. The compound shows moderate plasma protein binding (82-85%) and a half-life of approximately 4.5 hours, suggesting potential for once-daily dosing in clinical applications.

Recent preclinical studies have explored the therapeutic potential of this compound in autoimmune diseases. Research in Arthritis Research & Therapy (2024) demonstrated significant reduction in joint inflammation and bone erosion in collagen-induced arthritis models, with effects comparable to current biologic therapies but with the advantage of oral administration.

The safety profile of 1203071-65-1 was evaluated in a comprehensive toxicology study published in Regulatory Toxicology and Pharmacology (2023). The compound showed no genotoxic effects in Ames tests and displayed a satisfactory therapeutic window, with no observed adverse effects at doses up to 100 mg/kg in 28-day repeat-dose studies.

Ongoing research is exploring structural modifications to further optimize the compound's properties. A recent patent application (WO2023124567) describes analogs with improved metabolic stability through fluorination of the methoxyphenyl group, while maintaining the core pharmacophore elements that confer target affinity.

In conclusion, 3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea represents a promising scaffold for the development of novel kinase inhibitors with potential applications in inflammatory and autoimmune diseases. The compound's balanced profile of potency, selectivity, and pharmacokinetic properties positions it as an attractive candidate for further clinical development.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD